![molecular formula C17H23NO3 B2547373 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide CAS No. 1902921-06-5](/img/structure/B2547373.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

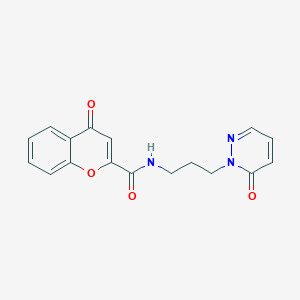

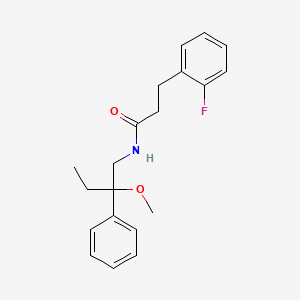

The compound N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as dibenzo[1,4]dioxin and dibenzo[b,f][1,4]thiazepin moieties, which are known for their potential antitumor activities. These compounds are part of a broader class of molecules that have been synthesized and evaluated for their ability to interact with DNA and exhibit anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from commercially available raw materials. For instance, the synthesis of dibenzo[1,4]dioxin-1-carboxamides required the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods, although regiospecific syntheses were not always available, leading to mixtures of regioisomers that were sometimes difficult to separate . Another example is the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which involved ring-closing reactions, reduction reactions, and acylation reactions as key steps, achieving over 30% overall yields .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. These techniques ensure that the synthesized compounds match the expected structures, which is crucial for the subsequent evaluation of their biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups and achieving the correct molecular architecture. The reactions must be carefully controlled to obtain the desired regioisomers and to maximize yields. The papers do not provide detailed reaction mechanisms, but the mentioned techniques such as ring-closing, reduction, and acylation are common in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the compounds, such properties are typically influenced by the molecular structure. For example, the presence of the dibenzo[1,4]dioxin moiety can affect the compound's solubility, stability, and ability to intercalate with DNA. These properties are important for the compound's biological activity and potential as an antitumor agent .

Relevant Case Studies

The papers discuss the evaluation of these compounds' antitumor activities. For example, dibenzo[1,4]dioxin-1-carboxamides showed activity against P388 leukemia both in vitro and in vivo, with structure-activity relationships suggesting DNA-intercalating properties similar to other antitumor agents . Additionally, certain N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives exhibited potent cytotoxic activities against human cancer cell lines, with further studies indicating that inhibition of sirtuins could be the mechanism of action .

Scientific Research Applications

Polymer Synthesis and Characterization

Chain-growth Polycondensation for Aramides : Research has focused on synthesizing well-defined aramides through chain-growth polycondensation, leading to the development of block copolymers with controlled molecular weight and low polydispersity. These efforts aimed to enhance the performance of aromatic polyamides by introducing well-defined structures and studying their supramolecular assemblies, showcasing applications in creating advanced materials with specific properties such as improved thermal stability and mechanical strength (Yokozawa et al., 2002).

Polybenzoxazine Characterization : Another area of research has involved the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups. The study focused on understanding the curing behaviors and thermal properties of these compounds, which could lead to the development of materials with enhanced thermal stability and mechanical properties. Such research is crucial for the advancement of high-performance polymers for various industrial applications (Qi et al., 2009).

Antimicrobial Activity

Dipodal-Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : Studies have also been conducted on the synthesis and antimicrobial activity of new benzimidazole, benzoxazole, and benzothiazole derivatives. These compounds have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents for medical and industrial uses (Padalkar et al., 2014).

Light-Emitting Materials

Organic Light-Emitting Diodes (OLEDs) : Research into 2-(stilben-4-yl)benzoxazole derivatives for use in OLEDs has shown that these compounds can be used as dopants to achieve bright blue emission. This area of research is crucial for the development of display and lighting technologies, offering insights into the emission mechanisms and potential for performance enhancement in OLED devices (Ko et al., 2001).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,14-16H,6-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUAPJSHNSLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)